molecular formula C15H10FN3O B2635168 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309747-44-0

2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2635168
CAS No.: 2309747-44-0
M. Wt: 267.263
InChI Key: LEWVLANJWGELRB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with an alkyne derivative in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H-pyrazolo[1,5-a]pyrazine
  • 2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H-pyrazolo[1,5-a]pyrimidine

Uniqueness

2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a propynyl group. This combination of features may confer unique chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVLANJWGELRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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